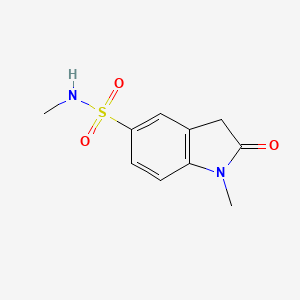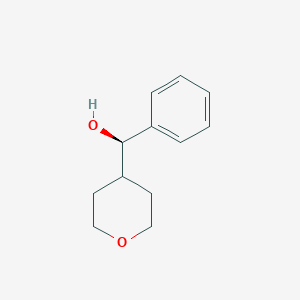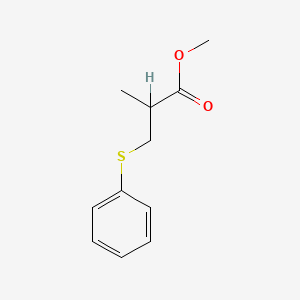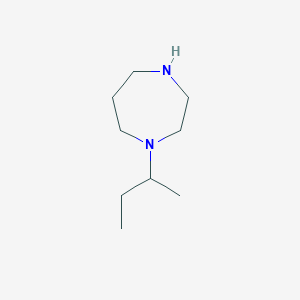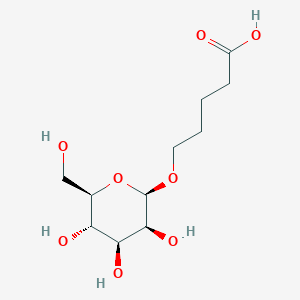
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(beta-D-Mannopyranosyl-oxy)pentanoic acid, commonly referred to as 5-MOP, is a naturally occurring pentanoic acid found in a variety of plants and fungi. It has been studied extensively due to its wide range of potential applications, including as a synthetic precursor for the synthesis of a variety of compounds and its potential use as a therapeutic agent.
科学研究应用
5-MOP has been studied extensively for its potential applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including antibiotics, antifungal agents, and antiviral agents. It has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the mechanism of action of drugs. Additionally, it has been used to study the metabolism of carbohydrates and to study the effects of environmental contaminants on plants and fungi.
作用机制
The mechanism of action of 5-MOP is not fully understood, but it is believed to be related to its ability to interact with enzymes. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
Biochemical and Physiological Effects
5-MOP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and improve wound healing. Additionally, it has been shown to reduce the production of reactive oxygen species and to increase the production of antioxidants. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which may be related to its potential therapeutic effects.
实验室实验的优点和局限性
The main advantage of using 5-MOP for laboratory experiments is its availability and low cost. Additionally, it is a relatively simple compound to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. For example, it has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
未来方向
The potential applications of 5-MOP are vast and there are many potential directions for future research. For example, further research could be done to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, further research could be done to explore its potential use as a synthetic precursor for the synthesis of a variety of compounds. Finally, further research could be done to explore its potential use as a model compound for studying the structure and function of enzymes.
合成方法
5-MOP can be synthesized in a variety of ways. The most common method is the reaction of 5-hydroxy-2-methylpentanoic acid with a thioester, followed by an acid-catalyzed cyclization reaction. This method has been used to synthesize 5-MOP in high yields and with high purity. Other methods of synthesis include the use of a Grignard reagent, the reaction of an alkyl halide with an aldehyde, and the use of a Lewis acid.
属性
IUPAC Name |
5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8-,9+,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-RPJMYOHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


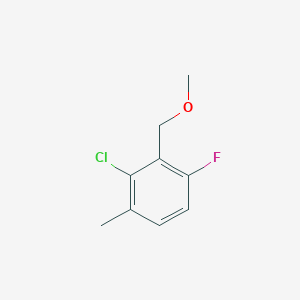
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
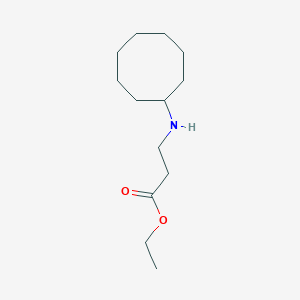
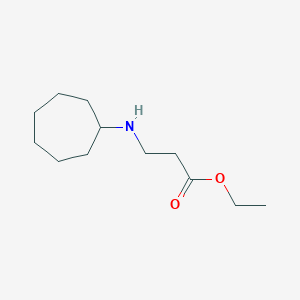
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)
